6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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Overview
Description
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of a benzodioxine ring system, which is a fused ring structure containing both benzene and dioxine rings. The compound also contains a carboxylic acid functional group and an oxopropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of reagents such as acetyl chloride or its synthetic equivalents, and the reaction conditions may include the use of solvents like toluene or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as the acylation of methylphosphonates, followed by cyclization and purification through techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit metabolic enzymes by mimicking natural substrates, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Dialkyl (2-oxopropyl)phosphonates: These compounds share the oxopropyl group and are used in similar synthetic applications.
2-oxopropyl-CoM: This compound has a similar oxopropyl group and is studied for its biochemical properties.
Uniqueness
6-(2-Oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its benzodioxine ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
863132-85-8 |
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Molecular Formula |
C12H12O5 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-(2-oxopropyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-7(13)4-8-2-3-9-10(5-8)16-6-11(17-9)12(14)15/h2-3,5,11H,4,6H2,1H3,(H,14,15) |
InChI Key |
GSHIVNGJILVEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)OC(CO2)C(=O)O |
Origin of Product |
United States |
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